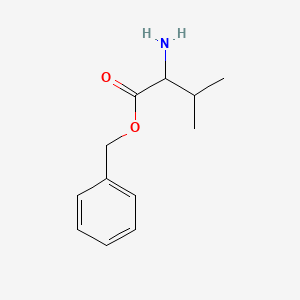

Benzyl 2-amino-3-methylbutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including HATU-mediated coupling, Pd-catalyzed Sonogashira coupling, and catalytic hydrogenation for diastereomeric separation and confirmation by single crystal X-ray diffractometry (Nighot et al., 2020). Another synthesis route involves the alkylation of dilithiated methyl- or ethyl-N-benzoyl-3-aminobutanoates, leading to products with specific configurations (Seebach & Estermann, 1987).

Molecular Structure Analysis

The molecular structure of related compounds has been studied using spectroscopic and theoretical methods, including IR, Raman, NMR, and X-ray diffraction. These studies reveal detailed geometric parameters and vibrational frequencies, offering insights into the molecular structure of Benzyl 2-amino-3-methylbutanoate analogs (İ. Koca et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving Benzyl 2-amino-3-methylbutanoate and its derivatives include cyclization reactions leading to various heterocyclic compounds. These reactions are facilitated by the use of reagents such as methyl 2-((succinimidooxy)carbonyl)benzoate for N-phthaloylation, showcasing the compound's reactivity and utility in organic synthesis (Casimir et al., 2002).

Physical Properties Analysis

The physical properties of compounds related to Benzyl 2-amino-3-methylbutanoate, such as melting and boiling points, are determined through spectroscopic studies and thermal analysis, including TGA/DSC. These properties are crucial for understanding the compound's behavior under various conditions (Patil et al., 2012).

Applications De Recherche Scientifique

Diastereoselective Alkylation : Benzyl 2-amino-3-methylbutanoate derivatives have been used in the diastereoselective alkylation of 3-aminobutanoic acid. These derivatives were doubly deprotonated and alkylated or aminated with high selectivity, demonstrating their utility in synthesizing stereochemically complex amino acids (Estermann & Seebach, 1988).

Synthesis of Enantiomerically Pure 3-Aminobutanoic Acid Derivatives : Another study utilized these compounds in the α-alkylation of β-aminobutanoates, presenting methods for preparing enantiomerically pure 3-aminobutanoic acid derivatives (Seebach & Estermann, 1987).

Stereoselective Synthesis of α-Hydroxy-β-amino Acids : Research indicates that derivatives of benzyl 2-amino-3-methylbutanoate can be used in the stereoselective synthesis of α-hydroxy-β-amino acids, which are significant in the development of pharmaceuticals and biologically active compounds (Cativiela, Díaz-de-Villegas, & Gálvez, 1996).

Resolution of Racemic Acids : Benzyl 2-amino-3-methylbutanoate derivatives have also been used as bases for the resolution of racemic acids, which is a critical step in the production of enantiomerically pure compounds (Touet, Ruault, & Brown, 2006).

Photoinitiators for Ultraviolet-Curable Coatings : In the field of materials science, these compounds have been incorporated into copolymeric systems as photoinitiators for ultraviolet-curable pigmented coatings, demonstrating their potential in advanced manufacturing processes (Angiolini et al., 1997).

Synthesis of Diastereomerically Pure Compounds : Benzyl 2-amino-3-methylbutanoate derivatives have been employed in the synthesis of diastereomerically pure compounds, which are valuable in various chemical syntheses (Nighot, Jain, Singh, & Rawat, 2020).

Propriétés

IUPAC Name |

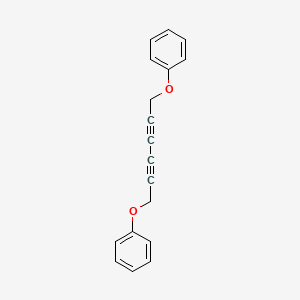

benzyl 2-amino-3-methylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-9(2)11(13)12(14)15-8-10-6-4-3-5-7-10/h3-7,9,11H,8,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIRBOOICRQFSOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCC1=CC=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-amino-3-methylbutanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.